![molecular formula C25H26N4O2S B3014584 (4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 1005300-67-3](/img/structure/B3014584.png)

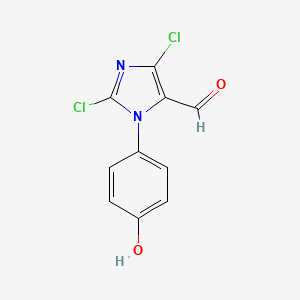

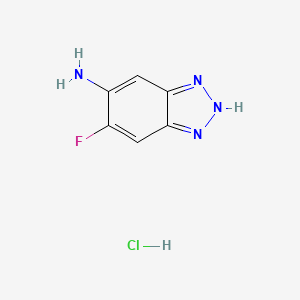

(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone” is a chemical compound with the molecular formula C25H30N4O2S . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It has a molecular weight of 450.6 g/mol . Other properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Applications De Recherche Scientifique

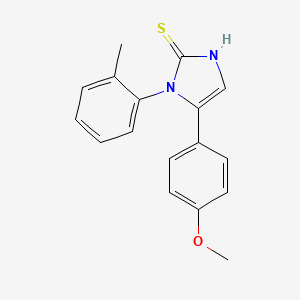

NMDA Receptor Antagonism

(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a derivative of (4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone, was identified as a potent antagonist of the NR2B subunit-selective NMDA receptor. This research highlights its potential in treating conditions like hyperalgesia, emphasizing the compound's role in neurological research (Borza et al., 2007).

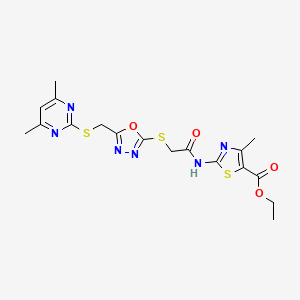

Antibacterial and Antifungal Activities

Several studies have synthesized derivatives of the compound to explore their antibacterial and antifungal activities. For instance, new thiazolyl pyrazole and benzoxazole derivatives, which are structurally related to the compound, were evaluated for their antibacterial properties (Landage et al., 2019). Additionally, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized and shown to have promising antifungal activity (Lv et al., 2013).

Receptor Binding and Antagonism

In the realm of pharmacology, various derivatives of this compound have been synthesized and evaluated for their binding affinities at different receptors. For example, non-substituted and 4-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles, structurally similar to the compound, were assessed for their affinities at rat D2, 5-HT2A, and α1-adrenergic receptors, showing potential as neuroleptics (Tomić et al., 2011).

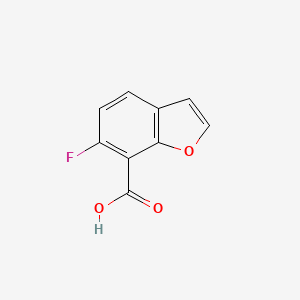

Synthesis and Characterization for Medical Imaging

Compounds structurally similar to this compound have been synthesized and characterized for their potential use in medical imaging, particularly in PET scanning for Parkinson's disease. An example is the synthesis of [11C]HG-10-102-01, a compound used for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is the oxidoreductase proteins . Oxidoreductases are a broad group of enzymes involved in the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.

Mode of Action

The compound interacts with its target, the oxidoreductase proteins, through a process known as docking . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Result of Action

The compound exhibits significant antibacterial and antifungal activity

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S/c1-18-23(24(30)28-14-12-27(13-15-28)16-19-6-4-3-5-7-19)32-25-26-22(17-29(18)25)20-8-10-21(31-2)11-9-20/h3-11,17H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEARKBWSWQMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)

![4-[(4-Bromobenzyl)sulfonyl]morpholine](/img/structure/B3014512.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)